Amino-Oxetane vs. Benzamide: Solubility Enhancement at Low pH
In a matched molecular pair (MMP) study of twelve 3-aryl-3-amino-oxetanes and their corresponding benzamides, amino-oxetanes demonstrated significantly increased solubility at low pH compared to amides. This is attributed to the basic amine group of the amino-oxetane, which undergoes protonation, whereas the amide remains neutral [1]. While this study did not directly use methyl 3-aminooxetane-3-carboxylate, the core 3-aminooxetane pharmacophore is shared, allowing for class-level inference of this property differentiation.
| Evidence Dimension | Solubility at low pH |
|---|---|
| Target Compound Data | Amino-oxetanes exhibit 'much greater' solubility than amides at low pH due to amine protonation [1] |
| Comparator Or Baseline | Benzamide counterparts |
| Quantified Difference | Qualitative 'much greater'; exact fold-change not provided in this study but confirmed across all 12 MMPs |
| Conditions | Low pH (exact pH not specified), aqueous media |
Why This Matters
For drug discovery programs requiring enhanced aqueous solubility for oral bioavailability or formulation, an amino-oxetane building block like methyl 3-aminooxetane-3-carboxylate offers a tangible advantage over amide-containing analogs, particularly for targeting acidic environments (e.g., stomach, endosomes) or improving developability.
- [1] MedChemica. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry (ASAP). Summary available at MedChemica. View Source
